

An In-depth Technical Guide to 1,6-Heptadiyne: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Heptadiyne

Cat. No.: B051785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Heptadiyne, systematically named hepta-1,6-diyne, is a terminal alkyne that serves as a versatile building block in organic synthesis.^{[1][2]} Its linear C7 carbon chain is flanked by two reactive terminal triple bonds, making it a valuable precursor for the synthesis of complex cyclic molecules and polymers. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral data, and key reactions of **1,6-heptadiyne**, with a focus on its application in polymerization and cycloaddition reactions.

Chemical Structure and IUPAC Name

The chemical structure of **1,6-heptadiyne** is characterized by a seven-carbon chain with triple bonds at the first and sixth positions.

- IUPAC Name: hepta-1,6-diyne^{[1][2]}
- Molecular Formula: C₇H₈^[1]
- CAS Number: 2396-63-6^[1]
- Canonical SMILES: C#CCCCCC#C^[3]
- InChI Key: RSPZSDWVQWRAEF-UHFFFAOYSA-N^[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **1,6-heptadiyne** is presented below. This data is essential for its identification, handling, and use in chemical reactions.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	92.14 g/mol	[3]
Density	0.805 g/mL at 25 °C	[3]
Boiling Point	111.5 °C	[3]
Melting Point	-85 °C	
Refractive Index	n _{20/D} 1.441	[3]
Flash Point	9 °C (48.2 °F) - closed cup	[3]
Vapor Pressure	25.9 mmHg at 25 °C	[4]

Spectral Data

Spectrum Type	Key Peaks and Chemical Shifts	Reference
¹ H NMR	The terminal alkyne protons ($\text{HC}\equiv$) typically appear around 2.5-3.5 ppm. The methylene protons adjacent to the triple bonds and in the center of the chain will have distinct chemical shifts.	[5]
¹³ C NMR	The sp-hybridized carbons of the terminal alkynes ($\text{HC}\equiv\text{C}-$) are expected in the range of 68-90 ppm. The sp ³ -hybridized methylene carbons will appear further upfield.	[6]
Infrared (IR)	A sharp peak around 3300 cm^{-1} corresponds to the $\equiv\text{C-H}$ stretch of the terminal alkynes. A weaker absorption around 2118 cm^{-1} is characteristic of the $\text{C}\equiv\text{C}$ triple bond stretch.	[7]
Mass Spectrometry (MS)	The molecular ion peak (M^+) will be observed at $\text{m/z} = 92$. Common fragmentation patterns for alkynes involve cleavage of the bonds adjacent to the triple bond. The top peak is often observed at $\text{m/z} = 91$.	[1]

Key Reactions and Experimental Protocols

1,6-Heptadiyne is a substrate for a variety of chemical transformations, most notably polymerization and cycloaddition reactions.

Polymerization of 1,6-Heptadiyne

1,6-Heptadiyne can undergo cyclopolymerization to form poly(**1,6-heptadiyne**), a conjugated polymer with interesting electronic properties.

This protocol is a general procedure for the polymerization of **1,6-heptadiyne** in dimethyl formamide (DMF) with different initiators.

Materials:

- **1,6-Heptadiyne**
- Dimethyl formamide (DMF), anhydrous
- Initiator (e.g., KSCN, KBr, KCl, or KI)
- Nitrogen gas, oxygen-free
- Polymerization tube with inlet and outlet
- Thermostatic bath
- Condenser

Procedure:

- In a polymerization tube, combine the desired volume of a stock solution of **1,6-heptadiyne** in DMF with a stock solution of the chosen initiator in DMF.
- Adjust the total volume of the reaction mixture to the desired concentration with additional anhydrous DMF.
- Degaerate the reaction mixture by bubbling oxygen-free nitrogen gas through it for 15 minutes.
- Seal the polymerization tube and place it in a preheated thermostatic bath set to 110 °C.
- To prevent the loss of solvent and monomer, equip the top of the polymerization tube with a condenser through which ice-cold water is circulated.

- Allow the polymerization to proceed for the desired amount of time (e.g., up to 72 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them using UV-visible spectroscopy.
- After the reaction is complete, cool the mixture to room temperature.
- Isolate the polymer by vacuum evaporation of the solvent to obtain a residue.
- Wash the residue with a minimal amount of distilled water to remove any unreacted monomer and initiator.
- Dry the resulting polymer, poly(**1,6-heptadiyne**), under vacuum.

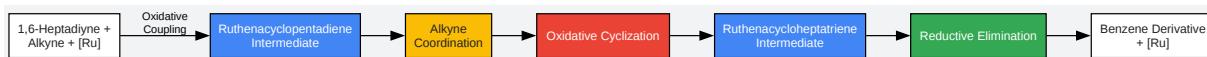
Ruthenium-Catalyzed [2+2+2] Cycloaddition

1,6-Heptadiyne is an excellent substrate for transition metal-catalyzed cycloaddition reactions. The ruthenium-catalyzed [2+2+2] cycloaddition of **1,6-heptadiyne** with another alkyne is a powerful method for the synthesis of substituted benzene derivatives.[8]

This protocol provides a general guideline for the ruthenium-catalyzed cycloaddition of **1,6-heptadiyne** with a mono-alkyne.

Materials:

- 1,6-Heptadiyne**
- A mono-alkyne (e.g., an internal or terminal alkyne)
- Ruthenium catalyst (e.g., Cp^{*}RuCl(cod))
- Anhydrous solvent (e.g., 1,2-dichloroethane)
- Inert atmosphere (e.g., nitrogen or argon)


Procedure:

- In a reaction vessel under an inert atmosphere, dissolve **1,6-heptadiyne** and the mono-alkyne in the anhydrous solvent.

- To this solution, add a catalytic amount of the ruthenium catalyst (e.g., 1-5 mol%).
- Stir the reaction mixture at ambient temperature.
- Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction, quench the reaction if necessary.
- Purify the product by column chromatography on silica gel to isolate the desired bicyclic benzene derivative.

Visualization of Reaction Mechanism

The following diagram illustrates the proposed mechanism for the ruthenium-catalyzed [2+2+2] cycloaddition of **1,6-heptadiyne** and a generic alkyne.

[Click to download full resolution via product page](#)

Caption: Ruthenium-catalyzed [2+2+2] cycloaddition of **1,6-heptadiyne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,6-Heptadiyne | C7H8 | CID 337121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6-Heptadiyne [webbook.nist.gov]
- 3. 1,6-Heptadiyne 97 2396-63-6 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. Solved IV: Alkynes IR Spectrum of 1-pentyne IR Spectrum of | Chegg.com [chegg.com]
- 8. chesci.com [chesci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,6-Heptadiyne: Structure, Properties, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051785#1-6-heptadiyne-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com